
Acetamide, N-(6-chloro-3,4-dihydro-2H-1-benzopyran-3-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-chlorochroman-3-yl)acetamide is an organic compound that belongs to the class of chroman derivatives. Chroman derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a chroman ring system substituted with a chlorine atom at the 6-position and an acetamide group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chlorochroman-3-yl)acetamide typically involves the reaction of 6-chlorochroman-3-amine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of N-(6-chlorochroman-3-yl)acetamide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(6-chlorochroman-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine group.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out under reflux conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted chroman derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other biologically active compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-chlorochroman-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
N-(6-bromo-4-oxochroman-3-yl)acetamide: Similar structure with a bromine atom instead of chlorine.
N-(6-chlorobenzothiazol-2-yl)-2-substituted-acetamides: Compounds with a benzothiazole ring system instead of chroman.
Uniqueness
N-(6-chlorochroman-3-yl)acetamide is unique due to its specific substitution pattern on the chroman ring, which can influence its biological activity and chemical reactivity. The presence of the chlorine atom and the acetamide group provides distinct properties that can be leveraged in various applications.
Properties
CAS No. |
54444-91-6 |
|---|---|
Molecular Formula |
C11H12ClNO2 |
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-(6-chloro-3,4-dihydro-2H-chromen-3-yl)acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-7(14)13-10-5-8-4-9(12)2-3-11(8)15-6-10/h2-4,10H,5-6H2,1H3,(H,13,14) |
InChI Key |
ZTIUHIJVLRGNKB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1CC2=C(C=CC(=C2)Cl)OC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


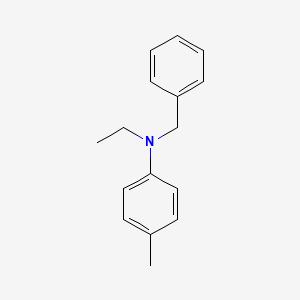
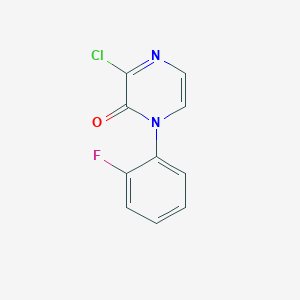
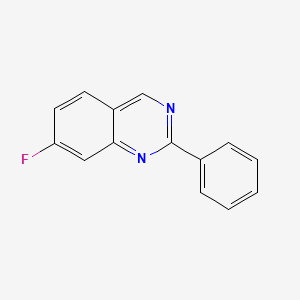
![2,5-Dimethyl-1'H-spiro[cyclohexane-1,2'-quinoline]](/img/structure/B11879759.png)

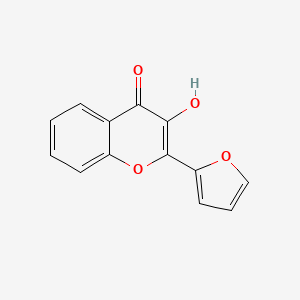
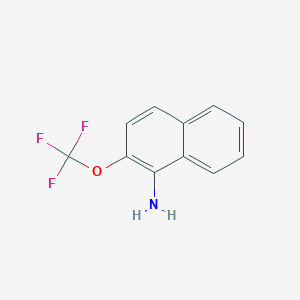
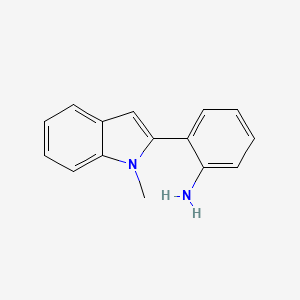


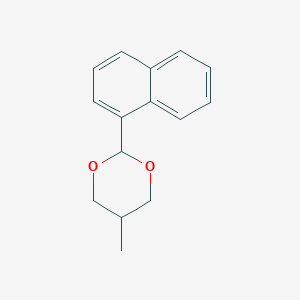


![1-Phenyl-1h-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11879842.png)
